molecular formula C10H8N2O2 B11908369 4-(Isoxazol-3-yl)benzamide

4-(Isoxazol-3-yl)benzamide

Cat. No.: B11908369
M. Wt: 188.18 g/mol
InChI Key: ATOXZPXPAYNDSB-UHFFFAOYSA-N
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Description

4-(Isoxazol-3-yl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Isoxazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include platinum, gold, and eco-friendly catalysts. Reaction conditions often involve mild temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can exhibit different biological activities and therapeutic potentials .

Scientific Research Applications

4-(Isoxazol-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its analgesic, anti-inflammatory, and immunosuppressant properties.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 4-(Isoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to exhibit anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Isoxazol-3-yl)benzamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the isoxazole ring and benzamide group, which imparts distinct biological activities and therapeutic potentials. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and drug development .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-(1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C10H8N2O2/c11-10(13)8-3-1-7(2-4-8)9-5-6-14-12-9/h1-6H,(H2,11,13)

InChI Key

ATOXZPXPAYNDSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC=C2)C(=O)N

Origin of Product

United States

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